molecular formula C10H24N2 B050005 N,N,N',N'-Tetramethyl-1,6-hexanediamine CAS No. 111-18-2

N,N,N',N'-Tetramethyl-1,6-hexanediamine

Cat. No.: B050005
CAS No.: 111-18-2
M. Wt: 172.31 g/mol
InChI Key: TXXWBTOATXBWDR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) is primarily used as an aminating agent in the preparation of anion exchange membranes for solid alkaline fuel cells . Its primary targets are the anionic groups in the membrane, where it provides cationic groups for better anionic conductivity .

Mode of Action

TMHDA interacts with its targets by providing cationic groups that enhance anionic conductivity . It also acts as a cross-linking agent, enhancing the dimensional stability of the membranes . The addition of TMHDA combines functionalizing and crosslinking processes into a single step .

Biochemical Pathways

It is known that tmhda plays a role in the synthesis of hierarchically porous metal-organic frameworks (mofs) . It acts as a protonation agent that deprotonates the ligand and accelerates the formation of MOF crystals .

Pharmacokinetics

It is known that tmhda is a liquid at room temperature and has a boiling point of 210°c . It is completely miscible in water and soluble in acetone, ethanol, toluene, and dichloromethane .

Result of Action

The primary result of TMHDA’s action is the preparation of anion exchange membranes with enhanced anionic conductivity and dimensional stability . This makes these membranes suitable for use in solid alkaline fuel cells .

Action Environment

The action of TMHDA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TMHDA is a flammable liquid and should be kept away from heat sources, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool .

Preparation Methods

N,N,N’,N’-Tetramethyl-1,6-hexanediamine can be synthesized through several methods. One common method involves the reaction of adipodinitrile with dimethylamine . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require controlled temperatures and specific reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

N,N,N’,N’-Tetramethyl-1,6-hexanediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-1,6-hexanediamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

N,N,N’,N’-Tetramethyl-1,6-hexanediamine can be compared with other similar compounds, such as:

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’,N’'-Pentamethyldiethylenetriamine
  • Bis[2-(N,N-dimethylamino)ethyl] ether
  • N,N’-Dimethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetramethyl-1,4-butanediamine
  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N,N’,N’-Tetramethyldiaminomethane
  • Hexamethylenediamine
  • 1,8-Diaminooctane

These compounds share similar structural features but differ in their specific applications and properties. N,N,N’,N’-Tetramethyl-1,6-hexanediamine is unique due to its specific molecular structure, which provides distinct advantages in certain chemical processes and industrial applications.

Properties

IUPAC Name

N,N,N',N'-tetramethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWBTOATXBWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033701
Record name N,N,N',N'-Tetramethyl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-18-2
Record name N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylhexamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethyl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5033701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylhexamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAMETHYLHEXAMETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D0T53S99V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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